sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate
Description
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate is a cyclobutane-derived carboxylate salt featuring a 6-chloropyridin-2-yl substituent. Its molecular formula is C₁₀H₈ClNNaO₂, with a molecular weight of 232.63 g/mol (calculated from constituent atomic weights). The compound is characterized by a strained cyclobutane ring fused to a carboxylate group and a chlorinated pyridine moiety, which confers unique electronic and steric properties. The sodium counterion enhances water solubility, making it advantageous for synthetic and pharmaceutical applications.
This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex molecules such as kinase inhibitors or antimicrobial agents. Its synthesis likely involves saponification of a methyl ester precursor under basic conditions, followed by ion exchange to yield the sodium salt .
Properties
CAS No. |
2758002-12-7 |
|---|---|
Molecular Formula |
C10H9ClNNaO2 |
Molecular Weight |
233.62 g/mol |
IUPAC Name |
sodium;1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H10ClNO2.Na/c11-8-4-1-3-7(12-8)10(9(13)14)5-2-6-10;/h1,3-4H,2,5-6H2,(H,13,14);/q;+1/p-1 |
InChI Key |
UTVMOTINOHKQFQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)(C2=NC(=CC=C2)Cl)C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with cyclobutanone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate with structurally related cyclobutane carboxylates and derivatives:
Key Findings:
Substituent Effects: The 6-chloropyridin-2-yl group in the sodium salt contributes to π-π stacking interactions in drug-receptor binding, a feature absent in methylamino or morpholino-substituted analogs . Ionic vs. Neutral Forms: The sodium carboxylate’s ionic nature drastically improves water solubility compared to neutral esters (e.g., methyl derivatives) or hydrochloride salts, which require polar solvents for dissolution .
Synthetic Utility: this compound is often a precursor for coupling reactions, as seen in the synthesis of diazaspiro non-ene carboxamides in patent applications . In contrast, methyl esters (e.g., ) are typically intermediates for amine functionalization.
Stability and Reactivity: The cyclobutane ring’s angle strain increases reactivity toward ring-opening or functionalization compared to less-strained cyclohexane analogs. However, the chloropyridine moiety may stabilize the compound against hydrolysis relative to non-aromatic derivatives .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C11H12ClNNaO2
- Molecular Weight: 226.67 g/mol
- IUPAC Name: this compound
The compound features a cyclobutane ring with a chloropyridine substituent, which is crucial for its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloropyridine moiety is known to enhance binding affinity due to its electronic properties, which can facilitate interactions with active sites of proteins.
Antagonistic Properties
Research indicates that derivatives of cyclobutane compounds can act as antagonists at various receptor sites. For example, studies have shown that related cyclobutane derivatives exhibit significant inhibitory effects on thromboxane A2 (TP) receptors, with IC50 values comparable to established TP receptor antagonists.
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Cyclopentane Derivative | 0.054 ± 0.016 |
| Parent Carboxylic Acid | Comparable |
Structure-Activity Relationship (SAR)
The efficacy of this compound can be significantly influenced by modifications to its structure. Research has demonstrated that substituents on the cyclobutane ring and the chloropyridine group can alter biological activities, including potency as enzyme inhibitors or receptor antagonists.
Case Study 1: TP Receptor Antagonism
In a study focusing on the potential of cyclobutane derivatives as TP receptor antagonists, researchers synthesized several analogs and assessed their inhibitory effects. The findings indicated that specific modifications to the cyclobutane structure enhanced both binding affinity and selectivity for the TP receptor.
Case Study 2: In Vitro Stability
Stability studies conducted on this compound in plasma revealed that certain compounds maintained structural integrity over time. This suggests favorable pharmacokinetic properties for further development as therapeutic agents, indicating potential for clinical applications.
Applications in Drug Design
The unique structural features of this compound position it as a valuable scaffold in drug design. Its ability to serve as a bioisostere for carboxylic acids opens avenues for developing novel therapeutics that can evade metabolic degradation while retaining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
